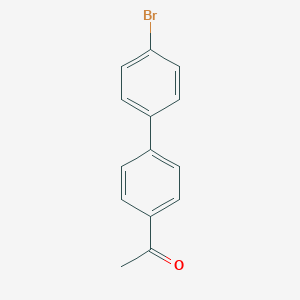

4-Acetyl-4'-bromobiphenyl

説明

Overview of Biphenyl (B1667301) Derivatives in Organic Synthesis

Biphenyl and its derivatives are a cornerstone of modern organic chemistry. rsc.orgresearchgate.net The biphenyl structure itself, consisting of two connected phenyl rings, provides a rigid and tunable scaffold. ijsdr.org While the parent biphenyl molecule is relatively non-reactive, the introduction of functional groups opens up a vast array of chemical transformations. ijsdr.org

These derivatives are integral components in the creation of a wide range of materials and substances, including:

Pharmaceuticals rsc.orgresearchgate.net

Agrochemicals researchgate.net

Liquid crystals researchgate.net

Organic light-emitting diodes (OLEDs) rsc.org

The synthesis of substituted biphenyls has a rich history, with numerous named reactions developed to facilitate their construction, such as the Suzuki-Miyaura, Ullmann, and Negishi cross-coupling reactions. rsc.org

Significance of 4-Acetyl-4'-bromobiphenyl as a Synthetic Building Block

This compound is a particularly useful synthetic building block due to its bifunctional nature. The acetyl group and the bromine atom provide two distinct points for chemical modification. The acetyl group, an electron-withdrawing group, can influence the reactivity of the phenyl ring to which it is attached and can participate in various reactions, such as the formation of chalcones. ijsdr.org The bromine atom is a key functional group for cross-coupling reactions. cymitquimica.com

The structure of this compound allows for its incorporation into larger, more complex molecular frameworks. The biphenyl unit itself can be a critical component of these architectures, influencing their shape and electronic properties. acs.org For example, the planarity between the two phenyl rings can be a crucial factor in determining the properties of the final molecule. acs.org The ability to further functionalize the molecule at both the acetyl and bromo positions allows for the stepwise construction of intricate designs. chembk.com This has been demonstrated in the synthesis of functionalized cycloparaphenylenes and other complex structures. figshare.com

In the realm of palladium-catalyzed cross-coupling reactions, the nature of the leaving group on the electrophilic partner is critical. nih.gov Bromine is considered an excellent leaving group, striking a balance between reactivity and stability. researchgate.netwikipedia.org Its reactivity is generally greater than that of chlorine, allowing for milder reaction conditions, yet it is often more stable and readily available than iodine. nih.gov This makes aryl bromides like this compound ideal substrates for a wide range of cross-coupling reactions, including the widely used Suzuki-Miyaura coupling. mdpi.com The C-Br bond is readily activated by palladium catalysts, facilitating the formation of new carbon-carbon bonds. rsc.org

Academic Research Context and Scope

The study of biphenyl derivatives is a dynamic and evolving field within academic research, driven by the quest for new materials and biologically active compounds.

The journey of biphenyl chemistry began over a century ago. rsc.org Early methods for creating the biphenyl scaffold, such as the Wurtz-Fittig and Ullmann reactions, were foundational. rsc.org Over time, the development of more efficient and versatile methods, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the field. rsc.org The ability to selectively introduce functional groups at specific positions on the biphenyl core has been a major focus, enabling the synthesis of a vast library of substituted biphenyls with diverse properties. nih.gov

Contemporary research on substituted biphenyls is broad and interdisciplinary. Key areas of investigation include the development of novel catalytic systems for more efficient and sustainable syntheses. rsc.org There is also significant interest in creating biphenyl-containing molecules with specific electronic and photophysical properties for applications in materials science, such as liquid crystals and OLEDs. rsc.orgacs.org In medicinal chemistry, the biphenyl scaffold continues to be a privileged structure in the design of new therapeutic agents. acs.org Recent studies have explored the synthesis of various substituted biphenyls, including those with methyl, chloro, and other functional groups, to investigate their potential applications. The inherent chirality of certain substituted biphenyls, known as atropisomerism, is another active area of research with implications for asymmetric catalysis. rsc.orgchemistryviews.org

Structure

3D Structure

特性

IUPAC Name |

1-[4-(4-bromophenyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUVKNCRMWPNBNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205931 | |

| Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5731-01-1 | |

| Record name | 1-(4′-Bromo[1,1′-biphenyl]-4-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5731-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005731011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5731-01-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58059 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4'-Bromo(1,1'-biphenyl)-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4'-bromo[1,1'-biphenyl]-4-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.761 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Acetyl-4′-bromobiphenyl | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MNW39Q228J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Acetyl 4 Bromobiphenyl

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, allowing for the introduction of an acyl group onto an aromatic ring. iitk.ac.insigmaaldrich.commasterorganicchemistry.com In the context of 4-Acetyl-4'-bromobiphenyl synthesis, this involves the reaction of 4-bromobiphenyl (B57062) with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst. rri.res.innih.gov

Acylation of 4-Bromobiphenyl with Acetyl Chlorideiitk.ac.in

The direct acylation of 4-bromobiphenyl with acetyl chloride serves as a primary route to this compound. rri.res.innih.gov The reaction introduces the acetyl group onto the biphenyl (B1667301) core, with the position of substitution being influenced by the directing effects of the bromo substituent.

A strong Lewis acid, most commonly aluminum chloride (AlCl₃), is essential to catalyze the Friedel-Crafts acylation. iitk.ac.inmasterorganicchemistry.com The catalyst activates the acetyl chloride by forming a complex with the chlorine atom, which facilitates the generation of the electrophilic acylium ion. sigmaaldrich.commasterorganicchemistry.com This highly reactive species is then attacked by the electron-rich aromatic ring of 4-bromobiphenyl. sigmaaldrich.com Other Lewis acids, such as iron(III) chloride (FeCl₃), can also be employed. iitk.ac.inmasterorganicchemistry.com

Table 1: Common Lewis Acids in Friedel-Crafts Acylation

| Lewis Acid | Formula | Role in Reaction |

| Aluminum chloride | AlCl₃ | Catalyst to generate the acylium ion electrophile. iitk.ac.inmasterorganicchemistry.com |

| Iron(III) chloride | FeCl₃ | Alternative catalyst to AlCl₃. iitk.ac.inmasterorganicchemistry.com |

The success of the Friedel-Crafts acylation hinges on the careful control of reaction parameters to maximize the yield of the desired product and minimize side reactions.

Temperature: The reaction is often conducted at controlled temperatures, typically ranging from 0°C to 30°C, to manage the exothermic nature of the reaction and prevent unwanted side products. Lower temperatures, such as -10°C, have also been reported to be effective. nih.gov

Solvent: The choice of solvent is critical. Non-polar solvents like dichloromethane (B109758) or carbon disulfide are frequently used as they can dissolve the reactants and facilitate the activity of the Lewis acid catalyst. An anhydrous environment is crucial to prevent the deactivation of the moisture-sensitive Lewis acid catalyst.

Stoichiometry: Precise control over the stoichiometry of the reactants, particularly the acylating agent, is necessary to prevent over-acylation or other side reactions.

Table 2: Optimized Reaction Parameters for Friedel-Crafts Acylation

| Parameter | Condition | Rationale |

| Temperature | 0–30°C | To control exothermicity and minimize side reactions. |

| Solvent | Dichloromethane, Carbon disulfide | Non-polar, facilitates catalyst activity. |

| Atmosphere | Anhydrous | Prevents deactivation of the Lewis acid catalyst. |

| Stoichiometry | Controlled | To avoid polyacylation. |

A significant challenge in Friedel-Crafts acylation is the potential for side reactions. Over-acylation, where more than one acetyl group is added to the biphenyl ring, can occur, leading to a mixture of products. sigmaaldrich.com Isomerization of the product can also be a concern. Strategies to mitigate these issues include:

Catalyst Choice: Using milder Lewis acids can sometimes reduce the extent of side reactions.

Reaction Conditions: As mentioned, maintaining a low temperature and controlling the stoichiometry of the acylating agent are key to favoring the desired mono-acylated product.

Comparison with Friedel-Crafts Acylation of Unsubstituted Biphenylvulcanchem.com

The Friedel-Crafts acylation of unsubstituted biphenyl provides a useful comparison for understanding the influence of the bromo substituent in 4-bromobiphenyl. In the acylation of biphenyl, the reaction can potentially yield a mixture of isomers, with the substitution pattern being governed by the directing effects of the first phenyl group. nih.govrsc.org The presence of the bromine atom in 4-bromobiphenyl, being an ortho, para-director, influences the regioselectivity of the acylation, primarily directing the incoming acetyl group to the para position of the unsubstituted ring.

Alternative Synthetic Routes and Precursor Preparation

While Friedel-Crafts acylation is a dominant method, other synthetic strategies and methods for preparing the necessary precursors are noteworthy.

The precursor, 4-bromobiphenyl, can be synthesized through various methods, including the monobromination of biphenyl. google.com This reaction itself requires careful control to avoid the formation of dibrominated byproducts. google.com Alternative preparations of 4-bromobiphenyl include the Gomberg-Bachmann reaction using p-bromoaniline and benzene (B151609). orgsyn.org Other routes involve the Suzuki-Miyaura coupling of a boronic acid with a bromo-substituted precursor. vulcanchem.com

Alternative approaches to forming the carbon-carbon bond of the final product could theoretically involve cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would entail reacting a suitable boronic acid derivative with a halogenated acetophenone (B1666503). For instance, 4-acetylphenylboronic acid could be coupled with 1,4-dibromobenzene.

Preparation of 4-Bromobiphenyl Precursors

The primary precursor for the synthesis of this compound is 4-bromobiphenyl. Several methods are employed for its synthesis, including direct bromination of biphenyl and the Gomberg-Bachmann reaction.

Direct bromination of biphenyl is a common method for producing 4-bromobiphenyl. smolecule.com This process involves the reaction of biphenyl with bromine, typically in the presence of a catalyst and a suitable solvent. smolecule.com

To achieve selective monobromination of biphenyl at the desired para position, various catalytic strategies have been developed. Lewis acid catalysts such as aluminum chloride (AlCl₃), iron trichloride (B1173362) (FeCl₃), and zinc chloride (ZnCl₂) are frequently used to facilitate the reaction. The reaction is often conducted at low temperatures (0–10 °C) in solvents like dichloroethane to control selectivity. Another approach involves using N-bromosuccinimide (NBS) as the brominating agent. Additionally, nickel(II) complexes have been explored for the selective bromination of C(sp²)-H bonds in biphenyl systems. usu.edu The use of peptide catalysts in the bromination of biphenyl compounds has also been investigated as a green and sustainable method. researchgate.net

Table 1: Catalytic Monobromination Strategies for Biphenyl

| Catalyst/Reagent | Solvent | Temperature | Key Features |

|---|---|---|---|

| AlCl₃, FeCl₃, ZnCl₂ | Dichloroethane | 0–10 °C | Controls selectivity for 4-bromobiphenyl. |

| N-bromosuccinimide (NBS) | Dichloroethane/Hexane | 25–70 °C | Used for bromination of methyl-biphenyl precursors. |

| Ni(II) complexes | Not specified | Not specified | Enables selective bromination of C(sp²)-H bonds. usu.edu |

| Peptide catalysts | Not specified | Not specified | Offers a green and sustainable approach. researchgate.net |

A significant challenge in the direct bromination of biphenyl is the formation of dibrominated byproducts, particularly p,p'-dibromobiphenyl. orgsyn.org To minimize this, careful control of reaction conditions is crucial. smolecule.com Running the reaction at low temperatures and monitoring the conversion of biphenyl can help reduce the formation of these byproducts. An improved industrial process utilizes solvents that are inert to bromine, such as dimethyl sulfoxide, N,N-dimethylformamide, or acetonitrile (B52724), allowing for monobromination at ambient temperatures with reduced dibrominated impurities. google.com Prolonged reaction times have also been shown to minimize the formation of di- and tribrominated byproducts in the bromination of related compounds.

The Gomberg-Bachmann reaction provides an alternative route to 4-bromobiphenyl. wikipedia.org This reaction involves the diazotization of 4-bromoaniline, followed by coupling with benzene to yield the desired product. smolecule.comwikipedia.org The reaction proceeds via an aryl radical intermediate. wikipedia.org While it offers a wide scope, the original procedure often results in low yields (less than 40%) due to side-reactions of the diazonium salts. wikipedia.orgmycollegevcampus.com Improvements to this method include the use of diazonium tetrafluoroborates in an arene solvent with a phase-transfer catalyst. wikipedia.orgmycollegevcampus.com

Table 2: Gomberg-Bachmann Reaction for 4-Bromobiphenyl

| Reactants | Reagents | Key Features |

|---|---|---|

| 4-bromoaniline, benzene | Sodium nitrite, acid | Involves diazotization and coupling. smolecule.comwikipedia.org |

| Diazonium tetrafluoroborates, arene solvent | Phase-transfer catalyst | Improved yields over the original procedure. wikipedia.orgmycollegevcampus.com |

Besides direct bromination and the Gomberg reaction, other methods exist for synthesizing biphenyl derivatives. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for forming carbon-carbon bonds. smolecule.com The Suzuki-Miyaura reaction, for instance, couples an aryl halide with an arylboronic acid in the presence of a palladium catalyst. smolecule.com Other notable methods include the Wurtz–Fittig reaction, Negishi cross-coupling, and Stille cross-coupling. rsc.org Recent research has also explored unconventional gas-phase synthesis of biphenyl derivatives. uhmreactiondynamics.org

Direct Bromination of Biphenyl

Ullmann-type Coupling Reactions (Copper-catalyzed)

The Ullmann reaction, a copper-catalyzed coupling, can be used to synthesize biphenyl derivatives. organic-chemistry.org While the classic Ullmann reaction involves the coupling of two aryl halides to form a symmetric biaryl, Ullmann-type reactions encompass a broader range of copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.orgnih.gov For the synthesis of acetylated biphenyls, an Ullmann-type coupling can be employed, for example, by coupling a halobiphenyl with an acetyl-containing reagent in the presence of a copper catalyst. These reactions have seen significant development to overcome traditional limitations such as harsh reaction conditions and high catalyst loading. nih.gov Modern protocols often utilize ligands to improve reaction efficiency and substrate scope, even allowing for reactions to occur at room temperature. tcichemicals.com

Comparison of Selectivity and Reaction Conditions

The primary route for synthesizing this compound is the Friedel-Crafts acylation of 4-bromobiphenyl. prepchem.com An alternative approach, based on modern cross-coupling reactions analogous to the synthesis of similar biphenyl structures, is the Suzuki-Miyaura cross-coupling. A comparison of these two methods highlights key differences in selectivity and operational parameters.

Friedel-Crafts Acylation: This classic method involves the reaction of 4-bromobiphenyl with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). prepchem.comrsc.org The reaction is usually conducted in a chlorinated solvent such as dichloromethane. prepchem.comchemicalbook.com The process begins with the formation of the acylium ion complex with aluminum chloride, often at reduced temperatures (e.g., 5 °C) to control the initial reaction, followed by a period of heating at reflux to drive the reaction to completion. prepchem.comchemicalbook.com

Selectivity in this reaction is governed by the directing effects of the bromo-substituent on the biphenyl ring system. However, a significant challenge lies in the synthesis of the 4-bromobiphenyl precursor itself. Direct bromination of biphenyl can yield a mixture of the desired para-isomer and the ortho-isomer, along with poly-brominated byproducts like 4,4'-dibromobiphenyl, which can be challenging to separate. orgsyn.orggoogle.com This can impact the purity of the final acetylated product.

Suzuki-Miyaura Cross-Coupling: While not explicitly detailed for this exact compound in the searched literature, the Suzuki-Miyaura reaction is a powerful and widely used method for creating biaryl compounds with high selectivity. For the synthesis of this compound, this could hypothetically involve the palladium-catalyzed reaction between 4-bromoacetophenone and 4-bromophenylboronic acid. Such cross-coupling reactions are renowned for their high specificity, forming a carbon-carbon bond precisely between the intended atoms, thus avoiding the formation of positional isomers that can occur in Friedel-Crafts reactions. Typical conditions involve a palladium catalyst (e.g., Pd(OAc)₂), a base such as potassium carbonate, and a solvent system that can include water, making the process potentially milder than the anhydrous conditions required for Friedel-Crafts acylation.

Interactive Table: Comparison of Synthetic Routes

| Feature | Friedel-Crafts Acylation | Suzuki-Miyaura Cross-Coupling (Analogous) |

|---|---|---|

| Starting Materials | 4-bromobiphenyl, Acetyl chloride prepchem.com | 4-Bromoacetophenone, 4-Bromophenylboronic acid |

| Catalyst | Stoichiometric AlCl₃ (Lewis Acid) prepchem.com | Catalytic Palladium complex (e.g., Pd@Fe₃O₄) |

| Reaction Conditions | Anhydrous, initial cooling then reflux in CH₂Cl₂ prepchem.comchemicalbook.com | Often aqueous/organic solvent mix, may require heating |

| Selectivity | Governed by electrophilic substitution rules; risk of isomers from precursor synthesis orgsyn.orggoogle.com | Highly specific C-C bond formation; low risk of positional isomers |

| Key Challenge | Purity of 4-bromobiphenyl precursor; harsh reaction conditions | Availability and stability of boronic acid reagent |

Green Chemistry Considerations in Synthesis

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly important in the synthesis of specialty chemicals like this compound. rsc.org

Development of Environmentally Benign Synthetic Protocols

Efforts to develop more environmentally friendly synthetic methods are driven by the drawbacks of traditional routes like Friedel-Crafts acylation. This reaction is problematic from a green chemistry perspective because it uses a stoichiometric quantity of aluminum chloride, a corrosive catalyst that cannot be easily recovered or reused. prepchem.com The workup procedure involves quenching the reaction with water, which hydrolyzes the AlCl₃ and generates significant amounts of acidic aluminum-containing aqueous waste. Furthermore, the use of chlorinated solvents like dichloromethane is undesirable due to their environmental and health concerns. prepchem.com

In contrast, modern catalytic methods present greener alternatives. The Suzuki-Miyaura cross-coupling, for instance, offers several environmental benefits. Research on analogous compounds has demonstrated protocols that use water as a solvent and employ magnetically recyclable catalysts, such as palladium nanoparticles supported on iron oxide (Pd@Fe₃O₄). This type of catalyst can be easily removed from the reaction mixture using a magnet and reused multiple times without a significant loss of activity, drastically reducing heavy metal waste. The use of ionic liquids has also been proposed as an environmentally friendly alternative to volatile organic solvents in various organic syntheses. fujifilm.com

Atom Economy and Waste Reduction in this compound Synthesis

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product.

The Friedel-Crafts acylation route suffers from poor atom economy. The reaction requires at least a full equivalent of the AlCl₃ catalyst, which is not incorporated into the final product. During aqueous workup, the catalyst is destroyed, creating a large volume of waste. The reaction can be summarized as: C₁₂H₉Br + CH₃COCl + AlCl₃ → [Product Complex] --(H₂O)--> C₁₄H₁₁BrO + Al(OH)₃ + HCl The mass of the AlCl₃ and the atoms from the workup reagents are all converted into waste.

Interactive Table: Green Chemistry Profile of Synthetic Routes

| Metric | Friedel-Crafts Acylation | Suzuki-Miyaura Cross-Coupling (Analogous) |

|---|---|---|

| Catalyst | Stoichiometric, non-reusable (AlCl₃) prepchem.com | Catalytic, potentially reusable (e.g., Pd@Fe₃O₄) |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) prepchem.com | Can be performed in greener solvents, including water |

| Primary Waste | Acidic aluminum salt solution prepchem.com | Boric acid derivatives, inorganic salts |

| Atom Economy | Poor | High google.com |

| Overall Profile | Environmentally burdensome | Potential for a significantly greener process |

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and the bromine atom of this compound is well-suited for such transformations. These reactions, typically catalyzed by transition metals, allow for the formation of a new carbon-carbon bond at the position of the bromine atom.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide. It is a widely used method for the formation of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups. While specific studies on this compound are limited in publicly available literature, extensive research on the structurally similar compound p-bromoacetophenone provides significant insight into the expected reactivity and optimal reaction conditions.

Palladium complexes are the most common catalysts for the Suzuki-Miyaura coupling. libretexts.org The choice of the palladium source and the associated ligands is crucial for achieving high yields and reaction efficiency. For the coupling of aryl bromides like p-bromoacetophenone, various palladium(II) and palladium(0) precursors have been successfully employed.

A novel pyridine-based Pd(II)-complex has demonstrated high activity as a precatalyst in the Suzuki coupling of p-bromoacetophenone. nih.gov This phosphine-free catalyst system is notable for its efficiency in aqueous media. nih.gov Traditional palladium sources like palladium acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are also frequently used in conjunction with phosphine (B1218219) ligands. mdpi.com The ligand's role is to stabilize the palladium center and facilitate the elementary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. libretexts.orgrose-hulman.edu

| Catalyst Precursor | Ligand |

| Pyridine-based Pd(II)-complex | None (phosphine-free) |

| Pd(OAc)₂ | Triphenylphosphine (PPh₃) |

| Pd(PPh₃)₄ | Triphenylphosphine (PPh₃) |

| PdCl₂(dppf) | 1,1'-Bis(diphenylphosphino)ferrocene |

The optimization of reaction conditions is critical for a successful Suzuki-Miyaura coupling. Key parameters include the choice of solvent, base, and reaction temperature. For the coupling of p-bromoacetophenone with various arylboronic acids, a mixture of water and an organic solvent or water alone has been shown to be an effective and environmentally friendly medium. nih.gov

The presence of a base is essential for the activation of the organoboron species. yonedalabs.com A variety of inorganic bases such as potassium hydroxide (KOH), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄) have been used effectively. nih.govmdpi.com The choice of base can influence the reaction rate and yield, and is often optimized in conjunction with the solvent system. nih.gov

Microwave irradiation has been explored as a method to accelerate the reaction, often leading to significantly reduced reaction times compared to conventional heating. nih.gov The use of a phase transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be beneficial, particularly in aqueous reaction media. nih.gov

An example of optimized conditions for the Suzuki coupling of p-bromoacetophenone with phenylboronic acid using a pyridine-based Pd(II)-complex involves heating in water with KOH as the base. nih.gov The reaction proceeds efficiently under both thermal and microwave conditions. nih.gov

Table of Optimized Reaction Conditions for the Suzuki Coupling of p-bromoacetophenone

| Parameter | Condition |

| Solvent | Water |

| Base | KOH |

| Catalyst Loading | 0.25 mol% |

| Additive | Tetrabutylammonium Bromide (TBAB) |

| Temperature | Reflux or Microwave Irradiation |

The Suzuki-Miyaura coupling of p-bromoacetophenone has been successfully demonstrated with a range of substituted arylboronic acids. nih.gov This highlights the versatility of the reaction in creating diverse biaryl structures. Both electron-donating and electron-withdrawing substituents on the arylboronic acid are generally well-tolerated. This allows for the synthesis of a library of 4-acetylbiphenyl (B160227) derivatives with varied electronic and steric properties.

Examples of Arylboronic Acids Used in Coupling with p-bromoacetophenone nih.gov

| Arylboronic Acid |

| Phenylboronic acid |

| 4-Methylphenylboronic acid |

| 4-Methoxyphenylboronic acid |

| 4-Chlorophenylboronic acid |

| 4-Fluorophenylboronic acid |

Stereospecificity in Suzuki-Miyaura couplings is a concept that applies to reactions involving chiral, enantioenriched starting materials. organic-chemistry.orgchemrxiv.orgsci-hub.se The reaction can proceed with either retention or inversion of configuration at a stereogenic center, depending on the substrate and reaction conditions. sci-hub.se This is particularly relevant in the coupling of chiral secondary alkylboron compounds. organic-chemistry.orgchemrxiv.org

However, this compound is an achiral molecule, meaning it does not have a stereocenter. Therefore, the concept of stereospecificity, in the context of preserving or inverting a chiral center, is not applicable to the Suzuki-Miyaura coupling of this specific substrate.

Kumada Cross-Coupling

The Kumada cross-coupling reaction is a transition metal-catalyzed reaction between an organic halide and a Grignard reagent (organomagnesium halide). organic-chemistry.org It was one of the first successful cross-coupling methods developed and is effective for the formation of carbon-carbon bonds between aryl, vinyl, and alkyl groups. organic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. organic-chemistry.org

The C(sp²)-Br bond in this compound makes it a suitable substrate for Kumada coupling. This reaction would involve treating this compound with a Grignard reagent in the presence of a suitable nickel or palladium catalyst. The advantage of the Kumada coupling lies in the high reactivity and ready availability of Grignard reagents. nih.gov However, a significant limitation is the low functional group tolerance of Grignard reagents, which can react with the ketone functionality in this compound. organic-chemistry.org This necessitates the use of protecting groups for the ketone or carefully controlled reaction conditions to favor the cross-coupling pathway over nucleophilic addition to the carbonyl group.

2 Reactivity and Derivatization Strategies of this compound

The synthetic utility of this compound is largely defined by the reactivity of its aryl bromide moiety, which serves as a versatile handle for a variety of cross-coupling reactions. These transformations are pivotal in constructing more complex molecular architectures, particularly in the synthesis of biaryl and polyaryl compounds, which are prevalent in materials science and medicinal chemistry. The acetyl group, being an electron-withdrawing group, can influence the reactivity of the C-Br bond and must be tolerated by the catalytic systems employed.

1 Nickel vs. Palladium Catalysis

Both nickel and palladium are widely used catalysts for cross-coupling reactions, with each offering distinct advantages. Palladium catalysts are known for their broad functional group tolerance and high efficiency, making them a common choice for a wide array of cross-coupling reactions, including the Suzuki-Miyaura coupling. For instance, in reactions involving aryl bromides, palladium complexes can effectively catalyze the formation of new carbon-carbon bonds under relatively mild conditions.

In recent years, nickel catalysis has emerged as a powerful and more economical alternative to palladium. Nickel catalysts have shown remarkable activity in coupling reactions and can often be used to couple challenging substrates that are less reactive under palladium catalysis. For example, nickel catalysts have been successfully employed in the Suzuki-Miyaura coupling of aryl ethers, which are typically unreactive with palladium catalysts. While specific comparative studies on this compound are not extensively detailed in the literature, the general principles of nickel and palladium catalysis suggest that both metals could be effective for its cross-coupling reactions. The choice between nickel and palladium would likely depend on the specific coupling partner, desired reaction conditions, and cost considerations.

| Catalyst Type | General Advantages | Considerations for this compound |

| Palladium | High functional group tolerance, well-established methodologies, high yields. | The acetyl group is generally well-tolerated. A wide range of catalysts and ligands are available. |

| Nickel | Lower cost, high reactivity, can activate less reactive electrophiles. | May offer advantages in terms of cost and reactivity, particularly with less reactive coupling partners. |

2 Reactivity of Organomagnesium Reagents

Organomagnesium reagents, commonly known as Grignard reagents, are potent nucleophiles used in the formation of carbon-carbon bonds. The reaction of an aryl halide like this compound with an organomagnesium reagent in the presence of a nickel or palladium catalyst is known as the Kumada coupling. This reaction is a powerful tool for the synthesis of unsymmetrical biaryls.

The primary challenge in using organomagnesium reagents with this compound is the reactivity of the Grignard reagent towards the acetyl group. Grignard reagents can add to the carbonyl group, leading to the formation of a tertiary alcohol. To circumvent this, the reaction conditions must be carefully controlled, or the acetyl group may need to be protected prior to the coupling reaction. Alternatively, the use of less reactive organometallic reagents, such as organozinc or organoboron compounds, is often preferred to avoid side reactions with the ketone functionality.

3 Negishi Cross-Coupling

The Negishi cross-coupling reaction is a highly versatile and powerful method for the formation of carbon-carbon bonds. It involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org

Reactivity and Derivatization Strategies of 4 Acetyl 4 Bromobiphenyl

4 Palladium-Catalyzed C-H Bond Functionalization

Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool in organic synthesis, allowing for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. researchgate.net This approach is highly atom-economical as it avoids the pre-functionalization of substrates.

1 Intra- and Intermolecular Cross-Coupling with Aryl Halides

In the context of 4-acetyl-4'-bromobiphenyl, the existing aryl bromide can be used as a coupling partner in intermolecular C-H functionalization reactions. For example, it could be coupled with another aromatic compound through a C-H activation/arylation sequence.

More interestingly, the biphenyl (B1667301) scaffold of this compound presents opportunities for intramolecular C-H functionalization. The acetyl group can act as a directing group, guiding the palladium catalyst to activate a specific C-H bond, typically in the ortho position. This can lead to the formation of new ring systems. While specific examples involving this compound are not prevalent in the literature, related studies on other biaryl ketones demonstrate the feasibility of such transformations. These reactions often proceed via a palladacycle intermediate, which then reacts with a coupling partner.

2 Regioselectivity and Functional Group Tolerance

Regioselectivity is a key challenge in C-H functionalization. rsc.org In many cases, directing groups are employed to control which C-H bond is activated. rsc.org For a molecule like this compound, the acetyl group could potentially direct the functionalization to the ortho C-H bonds of the acetyl-substituted phenyl ring. The electronic and steric properties of the substrate and the catalyst system play a crucial role in determining the regioselectivity.

The functional group tolerance of palladium-catalyzed C-H functionalization reactions is generally good. Many common functional groups, including ketones, esters, and amides, are often compatible with the reaction conditions. nih.gov This is a significant advantage as it allows for the late-stage functionalization of complex molecules without the need for extensive protecting group manipulations. The robustness of the acetyl group in this compound under many C-H activation conditions makes it a suitable substrate for such transformations.

Exploration of Other Coupling Reactions (e.g., Ullmann, Stille)

Beyond the more common Suzuki and Heck reactions, the bromine atom on the this compound scaffold allows for participation in other significant cross-coupling methodologies, such as the Ullmann and Stille couplings, to generate more complex biaryl structures.

Ullmann Coupling: The Ullmann reaction is a classic method for the synthesis of symmetric biaryl compounds through the copper-catalyzed coupling of two aryl halides. askfilo.comrsc.org In a typical procedure, this compound would be heated in the presence of a copper catalyst, often a copper-bronze alloy or copper(I) salts, to yield 4,4''-diacetyl-[1,1':4',1''-terphenyl]. The traditional Ullmann reaction is known for requiring harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper. askfilo.commasterorganicchemistry.com The mechanism is thought to involve the formation of an organocopper intermediate, which then undergoes further reaction to form the new carbon-carbon bond. askfilo.comrsc.org Modern variations have improved the scope and mildness of the reaction conditions.

Stille Coupling: The Stille reaction offers a versatile and functional-group-tolerant method for carbon-carbon bond formation. wikipedia.orgyoutube.com This palladium-catalyzed reaction couples an organic halide with an organotin compound (organostannane). wikipedia.orgwikipedia.org this compound can serve as the aryl bromide component, reacting with various organostannanes (R-Sn(Alkyl)₃) to produce a diverse range of 4-acetyl-4'-substituted biphenyls. The acetyl group is generally stable under the neutral or slightly basic conditions of the Stille coupling. rsc.org The catalytic cycle involves oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, although their toxicity is a significant drawback. wikipedia.orgwikipedia.org

| Reaction | Catalyst | Coupling Partner | Typical Product | Key Features |

| Ullmann Coupling | Copper (e.g., Cu powder, CuI) | Second molecule of this compound | 4,4''-Diacetyl-[1,1':4',1''-terphenyl] | Often requires high temperatures; suitable for symmetric biaryls. askfilo.com |

| Stille Coupling | Palladium (e.g., Pd(PPh₃)₄) | Organostannane (R-SnBu₃) | 4-Acetyl-4'-R-biphenyl | Mild conditions; tolerant of many functional groups. wikipedia.orgrsc.org |

Reactions of the Acetyl Group

The acetyl group provides a rich site for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids and alcohols.

Oxidation to Carboxylic Acid

The acetyl group of this compound can be oxidized to a carboxylic acid, yielding 4'-bromo-[1,1'-biphenyl]-4-carboxylic acid. A common and effective method for this transformation of a methyl ketone is the haloform reaction. wikipedia.orgnih.gov

The haloform reaction involves the treatment of the methyl ketone with a halogen (e.g., bromine or iodine) in the presence of a strong base like sodium hydroxide. youtube.comcambridge.org The mechanism proceeds through the following steps:

Enolate Formation: The hydroxide ion removes an acidic α-hydrogen from the methyl group to form an enolate.

Halogenation: The enolate attacks the halogen, leading to the formation of an α-halo ketone. This process is repeated twice more, as the remaining α-hydrogens become progressively more acidic, resulting in a trihalomethyl ketone. youtube.com

Nucleophilic Acyl Substitution: A hydroxide ion attacks the carbonyl carbon of the trihalomethyl ketone.

Cleavage: The resulting tetrahedral intermediate collapses, cleaving the carbon-carbon bond and ejecting the stable trihalomethyl anion (e.g., ⁻CBr₃) as the leaving group. youtube.comnih.gov

Acid-Base Reaction: An acid-base reaction between the newly formed carboxylic acid and the trihalomethyl anion yields a carboxylate salt and a haloform (e.g., bromoform, CHBr₃).

Protonation: A final acidic workup protonates the carboxylate to give the final carboxylic acid product. youtube.com

| Reagent | Intermediate | Final Product | Byproduct |

| Br₂ / NaOH, then H₃O⁺ | 4-Bromo-4'-(tribromoacetyl)biphenyl | 4'-Bromo-[1,1'-biphenyl]-4-carboxylic acid calpaclab.com | Bromoform (CHBr₃) |

Reduction to Alcohol

The carbonyl of the acetyl group can be readily reduced to a secondary alcohol, forming 1-(4'-bromo-[1,1'-biphenyl]-4-yl)ethanol. This is typically achieved using mild reducing agents, with sodium borohydride (NaBH₄) being a common choice due to its selectivity for aldehydes and ketones. youtube.comyoutube.com

The reaction is generally carried out in a protic solvent like methanol or ethanol. The hydride ion (H⁻) from NaBH₄ acts as a nucleophile, attacking the electrophilic carbonyl carbon. youtube.com This breaks the carbon-oxygen π-bond, creating an alkoxide intermediate. The solvent then protonates the alkoxide during the workup step to yield the final secondary alcohol product. researchgate.net This method is highly efficient and chemoselective, leaving the aromatic rings and the carbon-bromine bond intact.

| Reagent | Solvent | Product |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)ethanol |

Grignard Reactions and Formation of Tertiary Alcohols

The acetyl group can react with organometallic reagents, such as Grignard reagents (R-MgX), to form tertiary alcohols. masterorganicchemistry.com This reaction provides an excellent method for creating new carbon-carbon bonds at the carbonyl carbon.

In this process, the nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of this compound. This addition reaction forms a magnesium alkoxide intermediate. Subsequent quenching of the reaction with an aqueous acid (e.g., NH₄Cl or dilute HCl) protonates the alkoxide to yield the corresponding tertiary alcohol. rsc.orgmasterorganicchemistry.com The choice of Grignard reagent determines the nature of the 'R' group added, allowing for the synthesis of a wide variety of tertiary alcohols. While the bromine atom on the biphenyl system could potentially react with the magnesium to form a Grignard reagent itself, the addition to the ketone is typically faster under controlled conditions. askfilo.com

| Grignard Reagent (R-MgX) | Intermediate | Product after Acidic Workup |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide salt | 2-(4'-Bromo-[1,1'-biphenyl]-4-yl)propan-2-ol |

| Phenylmagnesium bromide (C₆H₅MgBr) | Magnesium alkoxide salt | 1-(4'-Bromo-[1,1'-biphenyl]-4-yl)-1-phenylethanol |

Reactions of the Bromine Atom

The bromine atom serves as a leaving group in various substitution reactions, although its reactivity is influenced by its position on the aromatic ring.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a pathway for replacing a leaving group, such as a halide, on an aromatic ring with a nucleophile. wikipedia.org For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. wikipedia.org

In the case of this compound, the acetyl group is an electron-withdrawing group. However, it is located on the phenyl ring para to the point of attachment to the bromine-bearing ring. It is not directly ortho or para to the bromine atom itself. This separation across the biphenyl system significantly diminishes its ability to stabilize the Meisenheimer complex through resonance. Consequently, direct nucleophilic aromatic substitution of the bromine atom on this compound is generally unfavorable and would require very harsh reaction conditions, if it proceeds at all. The substrate lacks the necessary activation for a facile SₙAr reaction. nih.gov

Lithium-Halogen Exchange

Lithium-halogen exchange is a powerful organometallic reaction used to convert organic halides into organolithium compounds. wikipedia.org This transformation is particularly efficient for aryl bromides and iodides. wikipedia.org The reaction involves treating the organic halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi), at low temperatures. wikipedia.orgharvard.edu

The mechanism is believed to proceed through the formation of an "ate-complex," which then collapses to the more stable organolithium species and the corresponding alkyl halide. harvard.edupku.edu.cn The rate of exchange generally follows the trend I > Br > Cl, making aryl bromides excellent substrates for this reaction. wikipedia.org

For this compound, the lithium-halogen exchange offers a direct route to the corresponding 4-acetyl-4'-lithiobiphenyl. This lithiated intermediate is a potent nucleophile and can be reacted with a wide variety of electrophiles to introduce new functional groups at the 4'-position.

However, a significant challenge in this reaction is the presence of the electrophilic acetyl group. Organolithium reagents are strong nucleophiles and can add to the carbonyl group. To favor the desired lithium-halogen exchange over carbonyl addition, the reaction must be performed at very low temperatures (typically -78 °C or lower), as the halogen exchange is often kinetically faster than the nucleophilic attack on the ketone. wikipedia.orgharvard.edu

| Reaction | Substrate | Reagent | Typical Conditions | Primary Product | Potential Side-Product |

|---|---|---|---|---|---|

| Lithium-Halogen Exchange | This compound | n-Butyllithium or t-Butyllithium (1 equiv.) | Anhydrous ether or THF, -78°C to -100°C | 4-Acetyl-4'-lithiobiphenyl | Product of carbonyl addition |

Functionalization of the Biphenyl Core

Beyond reacting at the bromine site, this compound can be functionalized on its aromatic rings. The strategies for this typically involve electrophilic substitution or modern C-H activation methods. The regiochemical outcome of these reactions is governed by the electronic and steric effects of the substituents already present on the biphenyl core.

Electrophilic Substitution Reactions on Biphenyl

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for arenes. In the case of biphenyl, the two phenyl rings are joined by a C-C single bond, and the molecule is not perfectly planar. One ring acts as a substituent on the other. A phenyl group is an activating group and directs incoming electrophiles to the ortho and para positions. youtube.com

In this compound, the reactivity of each ring is influenced by its respective substituent.

Ring A (with -COCH₃): The acetyl group is a deactivating, meta-directing group due to its electron-withdrawing nature. This ring is therefore less susceptible to electrophilic attack.

Ring B (with -Br): The bromine atom is also deactivating but is an ortho, para-director. Since the para position is occupied by the other phenyl ring, substitution is directed to the positions ortho to the bromine atom (positions 3' and 5').

Comparing the two rings, electrophilic substitution is more likely to occur on the bromine-substituted ring, as the deactivating effect of a halogen is generally less pronounced than that of an acetyl group. Therefore, the primary products of electrophilic substitution reactions like nitration or halogenation are expected to be substituted at the 3'-position. chegg.com

| Ring | Substituent | Electronic Effect | Directing Influence | Predicted Reactivity |

|---|---|---|---|---|

| A | Acetyl (-COCH₃) | Strongly deactivating | meta | Low |

| B | Bromo (-Br) | Weakly deactivating | ortho, para | Moderate |

Directed C-H Activation Strategies

Directed C-H activation has become a powerful strategy for regioselective functionalization, offering an alternative to traditional electrophilic substitution. mdpi.com This approach utilizes a directing group (DG) within the substrate to chelate to a metal catalyst (commonly palladium), bringing the catalyst into proximity with a specific C-H bond, typically at the ortho position. researchgate.net

For biphenyl systems, various directing groups have been employed to achieve site-selective C-H functionalization. nih.gov Amides and nitriles are examples of effective directing groups that can guide arylation, olefination, or other transformations to the ortho C-H bonds of the ring to which they are attached. researchgate.netrsc.org

The acetyl group in this compound is generally considered a weak directing group for ortho-C-H activation. researchgate.net However, its reactivity could be enhanced by converting it into a more effective directing group, such as an oxime or a hydrazone. Alternatively, recent advances have developed catalytic systems that can achieve meta-selective C-H functionalization of arenes containing ketone groups by employing specialized ligands that bypass the need for strong chelation to the directing group. nih.govrsc.org These advanced methods provide a potential pathway to functionalize the C-H bonds at the 3- and 5-positions of the acetyl-substituted ring, a transformation not achievable via classical electrophilic substitution.

| Directing Group (DG) | Target Position | Typical Catalyst | Example Transformation |

|---|---|---|---|

| Amide (-CONH₂) | ortho | Palladium (Pd) | Arylation researchgate.net |

| Nitrile (-CN) | meta (with specific ligands) | Palladium (Pd) | Olefination nih.govrsc.org |

| Ketone (-COR) | ortho (weakly), meta (specialized systems) | Palladium (Pd), Rhodium (Rh) | Arylation, Olefination |

Advanced Research Applications and Potential Areas of Investigation

Materials Science and Supramolecular Chemistry

The unique bifunctional nature of 4-Acetyl-4'-bromobiphenyl, featuring a reactive bromine atom and a coordinating acetyl group on a rigid biphenyl (B1667301) scaffold, makes it a valuable component in materials science. It serves as a building block for both complex polymers and intricately ordered molecular assemblies on surfaces.

Building Blocks for Conjugated Polymers and Organic Semiconductors

This compound is identified as a key intermediate for creating more complex organic molecules and is classified among materials used for high-quality organic semiconductors and liquid crystals. chemscene.comchemicalbook.comtcichemicals.comcymitquimica.com The compound's structure is conducive to forming larger, conjugated systems essential for electronic applications.

The presence of the bromine atom allows for participation in cross-coupling reactions, such as the Suzuki-Miyaura coupling, a fundamental method for forming carbon-carbon bonds to build up polymer chains. The acetyl group can be used as a reactive site for further functionalization or can influence the electronic properties and solubility of the resulting materials.

A notable application is its use as a precursor in the synthesis of larger, well-defined molecular architectures. For instance, this compound can undergo cyclocondensation reactions to produce compounds like 1,3,5-tri(4-bromodiphenyl)benzene. cnr.it This resulting molecule serves as a key precursor for the synthesis of second-generation dendrimers and hyperbranched polymers, which are studied for their potential in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). cnr.it The branched nature of these materials enhances solubility and promotes specific supramolecular organization, crucial for device fabrication and performance. cnr.it

Supramolecular Assemblies on Surfaces using Biphenyl Scaffolds

The biphenyl scaffold of this compound is central to its ability to form highly organized, two-dimensional structures on surfaces through self-assembly. Research on the closely related 4-acetylbiphenyl (B160227) on gold surfaces provides a clear model for the underlying principles that govern these formations. nih.govcsic.es These studies highlight how such molecules can create structurally precise, reproducible, and robust supramolecular structures. nih.govcsic.es

Self-Assembly Mechanisms and Intermolecular Forces

The formation of these surface-level assemblies is driven by a delicate balance of non-covalent intermolecular forces. nih.gov Key among these are weak, long-range dispersion forces that initially bring the molecules together. nih.govcsic.es The process is further guided by more specific interactions, including hydrogen bonds and, in the case of the bromo-derivative, halogen bonds. rsc.orgtum.de

Studies on 4-acetylbiphenyl show that the final orientation of molecules within an assembly, such as a trimer, can be determined by very weak O-H-C bonds, with the acetyl groups playing a critical role. csic.es The interplay of these forces, constrained by the two-dimensional surface, allows for the creation of a rich variety of hierarchical molecular patterns. csic.esrhhz.net Halogen bonding, in particular, has emerged as a highly directional and tunable interaction for designing supramolecular architectures on surfaces. rsc.org

Role of Metallic Adatoms in Supramolecular Structure Stabilization

A critical factor in the formation of stable supramolecular structures is the presence of metallic adatoms from the underlying surface, such as gold (Au). nih.govcsic.es These adatoms act as stabilizing agents or molecular "glue." nih.gov Research indicates that a single gold adatom can be captured by the acetyl group of a biphenyl molecule. csic.es This initial interaction serves as a nucleation site, facilitating the attachment of subsequent molecules to form a stable, multi-molecule supramolecule. csic.es This adatom-mediated stabilization is essential for creating well-defined structures like trimers and tetramers on the surface, demonstrating a cooperative relationship between the organic molecules and the metallic substrate. nih.govcsic.es

Potential for Molecular Nano-objects and Hierarchical Structures

The controlled self-assembly of biphenyl scaffolds on surfaces opens a pathway to fabricating complex molecular nano-objects with precise structures. nih.govcsic.es These assemblies, stabilized by intermolecular forces and metallic adatoms, possess the mechanical stability of large covalently bonded molecules but are confined to the surface. csic.es

This bottom-up approach suggests new methods for creating intricate and functional nanoscale structures. These nano-objects could potentially be used as components in molecular electronic devices or serve as seeds for the growth of larger, extended hierarchical structures. nih.govcsic.es The ability to tune the assembly by modifying the molecular building blocks or the surface conditions offers a powerful tool for 2D crystal engineering. mdpi.com

Medicinal Chemistry and Drug Discovery

While direct pharmacological applications of this compound are not extensively documented, its structural motifs are of significant interest in medicinal chemistry and drug discovery. The biphenyl core is a recognized privileged scaffold in many biologically active compounds, and the compound's functional groups offer clear handles for synthetic modification.

The investigation of structurally similar compounds underscores this potential. For example, 4-Acetyl-4'-chlorobiphenyl is being explored in drug development, where its metabolic pathways are of interest for creating targeted pharmacological tools. Although this compound has different reactivity due to the bromine atom, it represents a valuable analog for comparative studies.

The true potential of this compound in this field lies in its role as a versatile intermediate for synthesizing libraries of more complex derivatives. The bromine atom is readily functionalized via cross-coupling reactions to introduce diverse molecular fragments, while the acetyl group can be modified through oxidation, reduction, or condensation reactions. This allows for the systematic exploration of structure-activity relationships (SAR) to develop new therapeutic agents. Therefore, this compound serves as a foundational platform for future investigations in drug discovery.

Catalysis and Ligand Design

The reactivity of this compound makes it a valuable substrate and precursor in the field of catalysis, particularly in the development of new synthetic methodologies and the design of specialized ligands for asymmetric synthesis.

Chiral ligands are essential for enantioselective catalysis, a key technology for producing single-enantiomer pharmaceuticals. The 4-bromobiphenyl (B57062) unit is a component in the synthesis of novel chiral ligands. For example, Grignard reagents prepared from 4-bromobiphenyl have been used to synthesize chiral 1,1-bis-biphenyl-4-phenyl-but-3-ene-1,2-diol ligands. unine.ch These diol ligands can coordinate to a metal center, creating a chiral environment that directs the stereochemical outcome of a reaction. unine.ch The acetyl group in this compound provides an additional site for modification, allowing for the synthesis of a diverse library of ligands with tunable steric and electronic properties, which is crucial for optimizing catalytic performance.

This compound is an ideal substrate for investigating and developing a wide range of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. rsc.org The carbon-bromine bond is highly reactive towards oxidative addition to low-valent transition metals like palladium, initiating catalytic cycles such as the Suzuki-Miyaura, Negishi, and Kumada couplings. rsc.orgacs.orgnih.gov These reactions are powerful methods for forming new carbon-carbon bonds. acs.org

For instance, 4-bromobiphenyl is readily used in palladium-catalyzed Suzuki-Miyaura reactions with boronic acids to form more complex biaryl or terphenyl structures. acs.orglookchem.com It has also been employed in palladium-catalyzed direct arylation reactions to functionalize other heterocycles acs.org and in palladium-catalyzed carboamination reactions. umich.edu The presence of the acetyl group is generally well-tolerated in these transformations, or it can be used as a directing group to influence the regioselectivity of a reaction. rsc.org

| Reaction Type | Metal Catalyst/Mediator | Description | Citation |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄) | Coupling of the aryl bromide with a boronic acid to form a new C-C bond. 4-Bromobiphenyl is a common substrate. | acs.orglookchem.com |

| Friedel-Crafts Acylation | Lewis Acid (e.g., AlCl₃) | Acylation of an aromatic ring. Can be used to introduce the acetyl group onto a biphenyl core or further functionalize it. | mdpi.comrsc.org |

| Kumada Coupling | Nickel or Palladium | Cross-coupling reaction between an organohalide and a Grignard reagent. | rsc.orgnih.gov |

| Direct Arylation (C-H Activation) | Palladium (e.g., Pd(OAc)₂) | Forms a C-C bond between 4-bromobiphenyl and a C-H bond of another (hetero)arene, avoiding pre-functionalization. | acs.org |

| Carboamination | Palladium (e.g., Pd₂(dba)₃) | Intramolecular or intermolecular reaction of an alkene and an amine with an aryl bromide to form nitrogen-containing heterocycles. | umich.eduumich.edu |

| Grignard Reaction | Magnesium | Formation of a biphenylmagnesium bromide reagent from 4-bromobiphenyl for subsequent nucleophilic addition. | unine.chgoogle.com |

Theoretical and Computational Chemistry

Theoretical and computational chemistry provide powerful tools to understand the intrinsic properties and reactivity of this compound at a molecular level. These methods allow for the investigation of reaction mechanisms, the modeling of complex interactions, and the prediction of molecular behavior under various conditions, offering insights that complement experimental findings.

Computational studies are instrumental in elucidating the step-by-step pathways of chemical reactions. For a molecule like this compound, with its distinct functional groups, several reaction types are of interest for mechanistic investigation.

One of the primary methods for synthesizing the biphenyl scaffold is the Suzuki-Miyaura cross-coupling reaction. For the synthesis of a related compound, 4-acetyl-4'-methylbiphenyl, this typically involves the reaction of 4-bromoacetophenone with a corresponding boronic acid under palladium catalysis. Mechanistic studies of such cross-coupling reactions often employ Density Functional Theory (DFT) to map out the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. These calculations can help in optimizing reaction conditions by identifying the rate-determining step and the influence of ligands on the catalytic activity.

Another important class of reactions is electrophilic aromatic substitution on the biphenyl core. For instance, the Friedel-Crafts acylation of biphenyl to produce alkyl ketones proceeds through the formation of an acylium ion, which then attacks the aromatic ring. rsc.org Computational modeling can predict the regioselectivity of such reactions by calculating the electron density at different positions on the biphenyl rings of this compound, thus determining the most likely sites for electrophilic attack.

Furthermore, the carbon-bromine bond is a key reactive site. Electrochemically induced C-Br bond cleavage is a well-studied process for halogenated aromatic compounds. unimore.it Theoretical studies on related molecules, such as 1-bromo-2-methylnaphthalene, show that electron transfer to the molecule can lead to the formation of a radical anion, which subsequently undergoes C-Br bond dissociation. unimore.it This process can be modeled to understand the potential energy surface and the dynamics of the dissociation. unimore.it Similar computational approaches could be applied to this compound to explore its reductive cleavage pathways.

The non-covalent interactions of this compound are crucial for its behavior in condensed phases and its potential use in materials science. Computational modeling is essential for understanding and predicting the formation of supramolecular assemblies. nih.govwikipedia.org

Research on the closely related 4-acetylbiphenyl (ABP) on a gold (Au(111)) surface has shown that it can form a variety of supramolecular structures, ranging from dimers to tetramers. csic.esnih.gov DFT calculations, incorporating semi-empirical van der Waals corrections, have revealed that while weak hydrogen bonds between the oxygen of the acetyl group and phenyl hydrogens contribute to the directionality, the primary stabilizing forces are the van der Waals interactions between the ABP molecules. csic.es The presence of single gold adatoms can also play a crucial role by interacting with the acetyl group and directing the assembly process. csic.esnih.gov

The bromine atom in this compound introduces the possibility of halogen bonding, a directional non-covalent interaction between a halogen atom and a Lewis base. Studies on other brominated molecules, like 4,4''-dibromo-p-terphenyl (B92568) on a silicon surface, have demonstrated the importance of both hydrogen and halogen bonds in the formation of 2D compact supramolecular networks. rsc.org Computational models can quantify the strength and directionality of these interactions, helping to predict the geometry of self-assembled structures.

Table 1: Calculated Interaction Energies in Supramolecular Systems

| Interacting Molecules | Interaction Type | Calculated Binding/Stabilization Energy | Source |

|---|---|---|---|

| 4-Acetylbiphenyl (4 molecules, gas phase) | van der Waals | 295 meV (total) | csic.es |

| Biphenyl dioxime dimer (A-B) | C-H···O and C-H···π | ~10 kcal/mol | frontiersin.org |

| Biphenyl dioxime dimer (A-C) | π···π | 6.4 kcal/mol | frontiersin.org |

The interaction of low-energy electrons with this compound can lead to the formation of transient negative ions (molecular anions), which can then undergo various decay processes. Computational studies on related compounds provide significant insight into these phenomena.

Dissociative electron attachment (DEA) studies on the closely related molecule 4-bromobiphenyl have been a subject of both experimental and theoretical investigation. nih.govresearchgate.netdntb.gov.ua Upon electron attachment, 4-bromobiphenyl can form a long-lived molecular anion. nih.govdntb.gov.ua This anion can then dissociate, with the primary channel being the formation of a Br⁻ fragment. nih.gov Theoretical calculations have explored the potential energy surfaces of the 4-bromobiphenyl anion, identifying two distinct structures for the molecular anion with different C-Br bond distances (1.92 Å and 2.8 Å). nih.govresearchgate.net A statistical model based on these calculations successfully explains the experimental observations of anion lifetime and dissociation kinetics. nih.govresearchgate.net

The presence of the acetyl group also significantly influences electron attachment. A computational investigation of the acetophenone (B1666503) radical anion revealed how the extra electron is distributed across the molecule. psu.edu Such studies are crucial for understanding the subsequent chemistry of the radical anion. psu.edu In the context of this compound, the acetyl group would act as an additional electron-withdrawing group, likely affecting the stability and geometry of the resulting molecular anion.

DFT calculations on bromo-substituted acetophenones have shown that the presence of a bromine substituent decreases the HOMO-LUMO energy gap compared to the parent acetophenone molecule, making it more susceptible to electron attachment. researchgate.net These calculations also provide information on electron affinities and the distribution of spin density in the resulting radical anion, which are key parameters for predicting its reactivity.

Table 2: Properties of Molecular Anions of Related Compounds

| Parent Molecule | Property | Finding | Source |

|---|---|---|---|

| 4-Bromobiphenyl | Anion Lifetime (τa) | 40 µs (at 80 °C) | nih.gov |

| 4-Bromobiphenyl | Anion Structures | Two distinct structures with C-Br distances of 1.92 Å and 2.8 Å | nih.govresearchgate.net |

| 4-Bromobiphenyl | Dissociation Products | Br⁻ and [M-Br]⁻ | dntb.gov.ua |

| Acetophenone | Radical Anion | Focus of computational studies to determine preferred geometry and electron localization | psu.edu |

| Bromoacetophenones | Electronic Properties | Bromine substitution decreases the HOMO-LUMO gap compared to acetophenone | researchgate.net |

Analytical Techniques for Characterization in Advanced Research

Spectroscopic Methods

Spectroscopic techniques are the cornerstone for the structural analysis of 4-Acetyl-4'-bromobiphenyl, each providing unique insights into its molecular architecture and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR and ¹³C NMR are instrumental in confirming the identity and assessing the purity of this compound. The ¹H NMR spectrum displays signals corresponding to the different types of protons in the molecule. chemicalbook.com The acetyl group's protons typically appear as a sharp singlet, while the aromatic protons on the two phenyl rings produce a complex pattern of doublets and multiplets due to spin-spin coupling. chemicalbook.com The integration of these signals confirms the relative number of protons in each environment, and the specific chemical shifts and coupling constants help to assign the protons to their exact positions on the biphenyl (B1667301) structure.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. chemicalbook.com Each unique carbon atom in this compound gives a distinct signal. libretexts.org The carbonyl carbon of the acetyl group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 197-200 ppm. The signals for the aromatic carbons are spread over a wider range, and their specific shifts are influenced by the substituents on the rings. libretexts.org The presence of the expected number of signals in both ¹H and ¹³C NMR spectra, with their characteristic chemical shifts, serves as a primary confirmation of the compound's structure and a reliable indicator of its purity. chemicalbook.comchemicalbook.com

Interactive Data Table: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) in ppm (Solvent: CDCl₃) | Assignment |

| ¹H | ~8.02 | Aromatic Protons (doublet) |

| ¹H | ~7.63 | Aromatic Protons (doublet) |

| ¹H | ~7.58 | Aromatic Protons (doublet) |

| ¹H | ~7.48 | Aromatic Protons (doublet) |

| ¹H | ~2.63 | Acetyl Protons (singlet) |

| ¹³C | ~197.7 | Carbonyl Carbon (C=O) |

| ¹³C | ~144.9 | Aromatic Carbon |

| ¹³C | ~139.6 | Aromatic Carbon |

| ¹³C | ~136.1 | Aromatic Carbon |

| ¹³C | ~132.6 | Aromatic Carbon |

| ¹³C | ~129.0 | Aromatic Carbon |

| ¹³C | ~127.1 | Aromatic Carbon |

| ¹³C | ~127.0 | Aromatic Carbon |

| ¹³C | ~123.6 | Aromatic Carbon |

| ¹³C | ~26.7 | Acetyl Carbon (CH₃) |

Note: Exact chemical shifts can vary slightly depending on the solvent and experimental conditions. chemicalbook.com

Mass Spectrometry (MS, HRMS, MALDI)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound.

Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of this compound (C₁₄H₁₁BrO), calculated to be approximately 274.00 g/mol for the ⁷⁹Br isotope and 276.00 g/mol for the ⁸¹Br isotope. nih.govguidechem.comnih.gov A key feature in the mass spectrum of this compound is the characteristic isotopic pattern of bromine. libretexts.org Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. msu.edu This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units, which is a definitive signature for the presence of a single bromine atom in the molecule. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound, distinguishing it from other molecules with the same nominal mass. For instance, HRMS can confirm the formula C₁₄H₁₁BrO by matching the experimentally measured mass to the calculated exact mass. mdpi.com Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that can be used to analyze the molecular weight of compounds like this compound, often used for larger or more fragile molecules. rsc.org

Interactive Data Table: Expected Mass Spectrometry Data for this compound

| Technique | Expected m/z Value | Information Provided |

| MS | ~274 and ~276 | Molecular weight and characteristic 1:1 isotopic pattern for Bromine |

| HRMS | ~273.9993 (for C₁₄H₁₁⁷⁹BrO) | Precise molecular weight for unambiguous elemental formula confirmation |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum provides clear evidence for its key structural features. A strong absorption band is typically observed in the region of 1670-1690 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the acetyl group's ketone. mdpi.comresearchgate.net The aromatic nature of the biphenyl core is confirmed by the presence of C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring in the 1400-1600 cm⁻¹ region. libretexts.org Furthermore, a characteristic absorption band corresponding to the C-Br stretching vibration can be found in the lower frequency region of the spectrum, typically between 515-690 cm⁻¹. libretexts.org

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Carbonyl (C=O) Stretch | 1670 - 1690 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-Br Stretch | 515 - 690 |

UV-Vis Spectroscopy